
1-(Mercaptomethyl)cyclopropane acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mercaptomethyl)cyclopropane acetic acid is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It is also known by its systematic name, [1-(Mercaptomethyl)cyclopropyl]acetic acid . This compound is characterized by the presence of a cyclopropane ring, a mercaptomethyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Mercaptomethyl)cyclopropane acetic acid involves several steps:
Ring Opening of Cyclopropanedimethanol Cyclic Sulfite: This step is carried out using potassium thioacetate to obtain an intermediate compound.
Sulfonic Acid Esterification: The intermediate is then reacted with methanesulfonyl chloride or paratoluensulfonyl chloride to form another intermediate.
Cyano Group Substitution: The intermediate undergoes a substitution reaction with potassium cyanide to form a cyano compound.
Hydrolysis: The final step involves the hydrolysis of the cyano compound under alkaline conditions to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, making the process suitable for large-scale applications .
Chemical Reactions Analysis
1-(Mercaptomethyl)cyclopropane acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The mercapto group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Mercaptomethyl)cyclopropane acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Mercaptomethyl)cyclopropane acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of leukotriene receptor antagonists, it plays a crucial role in inhibiting the cysteinyl leukotriene receptor, which is involved in inflammatory responses and bronchoconstriction . The compound’s mercapto group is essential for its binding affinity and inhibitory activity.
Comparison with Similar Compounds
1-(Mercaptomethyl)cyclopropane acetic acid can be compared with other similar compounds, such as:
[1-(Sulfanylmethyl)cyclopropyl]acetic acid: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
1-(Carboxymethyl)-1-(sulphanylmethyl)cyclopropane: This compound has an additional carboxymethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical processes .
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
acetic acid;cyclopropylmethanethiol |
InChI |
InChI=1S/C4H8S.C2H4O2/c5-3-4-1-2-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
InChI Key |
GURQNWWRYVBKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)

![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
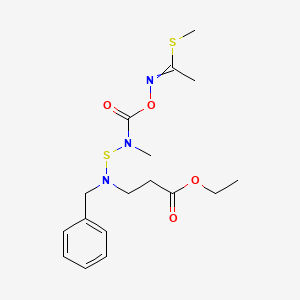
![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)
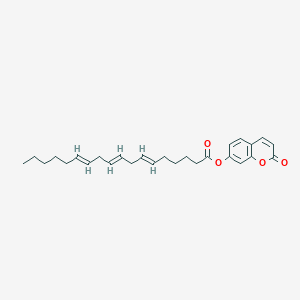
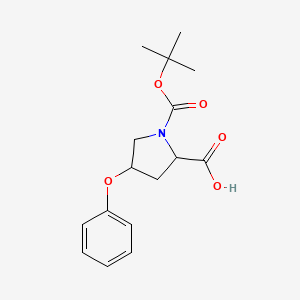
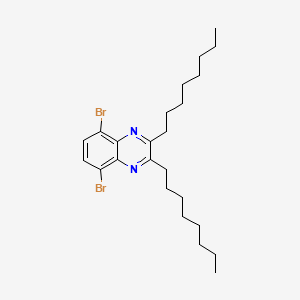

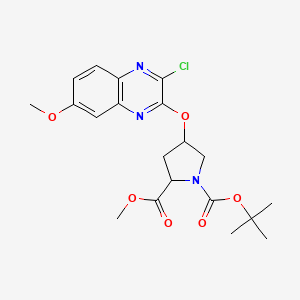
![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
